2-Chloro-4,5-dimethylpyridine hydrochloride
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Overview
Description
2-Chloro-4,5-dimethylpyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-dimethylpyridine hydrochloride can be synthesized through several methods. One common method involves the chlorination of 4,5-dimethylpyridine using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 4,5-dimethylpyridine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include 4,5-dimethylpyridine-2-carboxylic acid or 4,5-dimethylpyridine-2-aldehyde.
Reduction: The major product is 4,5-dimethylpyridine.
Scientific Research Applications
2-Chloro-4,5-dimethylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethylpyridine hydrochloride depends on its specific application. In pharmaceutical research, it often acts as an intermediate, facilitating the formation of active drug molecules. The molecular targets and pathways involved vary depending on the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethylpyridine hydrochloride
Uniqueness
2-Chloro-4,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals, where precise control over molecular structure is crucial .
Properties
Molecular Formula |
C7H9Cl2N |
---|---|
Molecular Weight |
178.06 g/mol |
IUPAC Name |
2-chloro-4,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-3-7(8)9-4-6(5)2;/h3-4H,1-2H3;1H |
InChI Key |
HEEUFJOFCFMJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)Cl.Cl |
Origin of Product |
United States |
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